molecular formula C15H19N3O2S2 B4548448 2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide

2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B4548448
M. Wt: 337.5 g/mol
InChI Key: ANZXAKHWHSFCJX-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of a phenoxyethylsulfanylmethyl group and a propanamide group attached to the thiadiazole ring.

Scientific Research Applications

2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Phenoxyethylsulfanylmethyl Group: This step involves the reaction of the thiadiazole ring with phenoxyethylsulfanyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propanamide Group: The final step involves the acylation of the thiadiazole derivative with 2-methylpropanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[5-(2-chloroethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide
  • 2-methyl-N-[5-(2-ethoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide

Uniqueness

2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the phenoxyethyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents.

Properties

IUPAC Name

2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-11(2)14(19)16-15-18-17-13(22-15)10-21-9-8-20-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZXAKHWHSFCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)CSCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide
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2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide
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2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide
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2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide
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2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide
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2-methyl-N-[5-(2-phenoxyethylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide

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